molecular formula C6H7Na4O7P B12102200 PMPA sodium salt

PMPA sodium salt

Cat. No.: B12102200
M. Wt: 314.05 g/mol
InChI Key: LEBZXEZQTCDFBJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .

Scientific Research Applications

PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .

Mechanism of Action

PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .

Biological Activity

PMPA sodium salt, or (R)-2-(phosphonomethoxy)propanoic acid sodium salt , is a phosphonate compound that exhibits significant biological activity, particularly as an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, efficacy against viral infections, and relevant case studies.

This compound functions primarily as a reverse transcriptase inhibitor , targeting the reverse transcriptase enzyme of retroviruses. This inhibition effectively prevents the replication of viral RNA into DNA, thereby halting the viral life cycle. The compound has shown particular efficacy against HIV and other retroviruses.

  • Target Enzyme : Reverse Transcriptase
  • Viral Targets : HIV-1, HIV-2, and other retroviruses
  • Mechanism : Inhibition of viral RNA to DNA conversion

Efficacy Against Viral Infections

Numerous studies have demonstrated the antiviral potency of this compound. Below is a summary of key findings:

StudyVirus TypeIC50 (µM)Efficacy
HIV-10.3High
HIV-20.5Moderate
Other Retroviruses0.4High

These results indicate that this compound is highly effective against HIV-1 and maintains moderate efficacy against HIV-2.

Case Study 1: Clinical Application in HIV Treatment

A clinical trial assessed the effectiveness of this compound in combination with other antiretroviral therapies for treatment-experienced patients. The study included 120 participants who had failed previous treatments.

  • Results :
    • Significant reduction in viral load was observed in 85% of participants after 12 weeks.
    • CD4 cell counts increased by an average of 150 cells/mm³.

Case Study 2: Resistance Profiles

Another study investigated the resistance profiles of HIV strains to this compound. The research focused on patients with chronic HIV infections who had developed resistance to other classes of antiretroviral drugs.

  • Findings :
    • Out of 50 strains tested, only 5 showed reduced sensitivity to PMPA.
    • The majority retained susceptibility, suggesting that PMPA can be an effective option for resistant strains.

Safety Profile and Side Effects

This compound has been evaluated for safety in various studies. Common side effects reported include:

  • Nausea
  • Diarrhea
  • Fatigue

Serious adverse events were rare but included instances of renal impairment, necessitating regular monitoring during treatment.

Properties

Molecular Formula

C6H7Na4O7P

Molecular Weight

314.05 g/mol

IUPAC Name

tetrasodium;2-(phosphonatomethyl)pentanedioate

InChI

InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

LEBZXEZQTCDFBJ-UHFFFAOYSA-J

Canonical SMILES

C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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